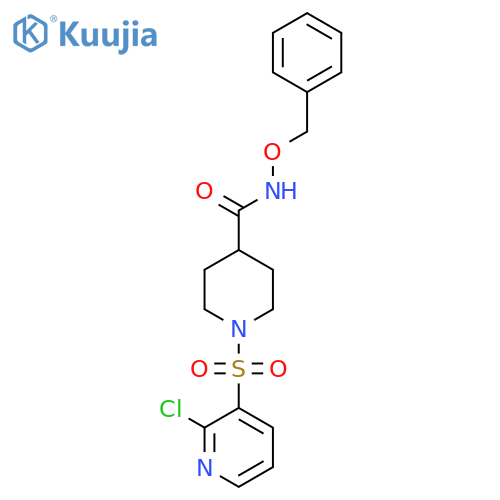

Cas no 1111441-61-2 (N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide)

1111441-61-2 structure

商品名:N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide

N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide

- EN300-26604218

- 1111441-61-2

- 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide

- Z238032388

- AKOS008094323

- N-(benzyloxy)-1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide

-

- インチ: 1S/C18H20ClN3O4S/c19-17-16(7-4-10-20-17)27(24,25)22-11-8-15(9-12-22)18(23)21-26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23)

- InChIKey: WGKAHTFAWWMXDD-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CN=1)S(N1CCC(C(NOCC2C=CC=CC=2)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 409.0863050g/mol

- どういたいしつりょう: 409.0863050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 584

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 97Ų

N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26604218-0.05g |

N-(benzyloxy)-1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide |

1111441-61-2 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1111441-61-2 (N-(benzyloxy)-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬